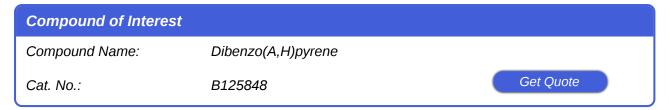


Application Note: Solid-Phase Extraction of Dibenzo(a,h)pyrene from Aqueous Samples

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Introduction

Dibenzo(a,h)pyrene is a polycyclic aromatic hydrocarbon (PAH) and a potent carcinogen that is often found in environmental water samples due to incomplete combustion of organic materials.[1][2] Accurate quantification of **Dibenzo(a,h)pyrene** is crucial for environmental monitoring and risk assessment. Solid-phase extraction (SPE) is a widely used technique for the extraction and pre-concentration of PAHs from aqueous matrices, offering advantages over traditional liquid-liquid extraction by reducing solvent consumption and sample handling time.[3] [4][5] This application note provides a detailed protocol for the solid-phase extraction of **Dibenzo(a,h)pyrene** from aqueous samples, based on established methods such as EPA Method 8310.[1][5][6][7]

Data Presentation

The efficiency of SPE protocols can be evaluated based on the recovery of the target analyte. The following tables summarize quantitative data from various studies on the SPE of PAHs, including **Dibenzo(a,h)pyrene**, from water samples.

Table 1: SPE Sorbent and Solvent Systems for PAH Analysis



| Sorbent Type | Conditioning Solvents | Elution Solvents | Reference |
|--------------|--|--------------------------------|-----------|
| C18 | Dichloromethane (DCM), Methanol (MeOH) | Acetone, Dichloromethane (DCM) | [1] |
| LC-18 | Not specified | Not specified | [3] |
| Strata X | Not specified | Not specified | [3] |
| C18 | Dichloromethane (DCM), Methanol (MeOH) | Acetone, Dichloromethane (DCM) | [7] |
| C18 | Methanol (MeOH) | Dichloromethane (DCM) | [6] |

Table 2: Reported Recoveries of Dibenzo(a,h)anthracene in Water Samples using SPE*

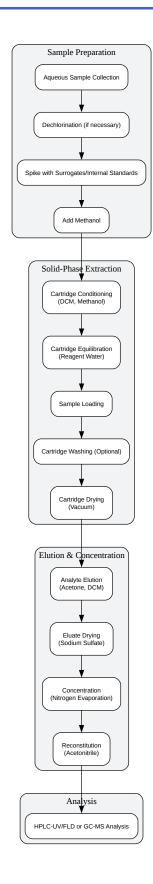
| Sorbent | Spiked Concentration | Recovery (%) | Analytical Technique | Reference |
|---------------|-------------------------|--------------|-------------------------|-----------|
| Not Specified | 10 μg/L | 35.82 | HPLC | [5] |
| Not Specified | 100 μg/L | 39.174 | HPLC | [5] |
| LC-18 | 1.0 mg/L | Good | HPLC | [3] |

^{*}Note: **Dibenzo(a,h)pyrene** is often analyzed as part of a group of high molecular weight PAHs, and data is frequently reported for the isomeric group, including Dibenzo(a,h)anthracene.

Experimental Workflow

The following diagram illustrates the general workflow for the solid-phase extraction of **Dibenzo(a,h)pyrene** from aqueous samples.





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Caption: Workflow for Solid-Phase Extraction of **Dibenzo(a,h)pyrene**.



Experimental Protocol

This protocol is a generalized procedure based on EPA Method 8310 for the extraction of **Dibenzo(a,h)pyrene** from aqueous samples using C18 SPE cartridges.[1][6]

Materials and Reagents:

- Solid-Phase Extraction (SPE) C18 cartridges
- · SPE vacuum manifold
- Collection vials
- Dichloromethane (DCM), HPLC grade
- Methanol (MeOH), HPLC grade
- · Acetone, HPLC grade
- Acetonitrile (ACN), HPLC grade
- Reagent water (HPLC grade)
- Sodium sulfate, anhydrous
- · Nitrogen gas, high purity
- Dibenzo(a,h)pyrene standard
- Internal standards and surrogates (e.g., deuterated PAHs)

Procedure:

1. Sample Preparation a. If the aqueous sample contains residual chlorine, dechlorinate by adding 50 mg of sodium sulfite per liter of sample.[1] b. Spike the sample with appropriate internal standards and surrogates. c. Add 5 mL of methanol to the sample bottle and mix well. [1]

Methodological & Application





- 2. SPE Cartridge Conditioning a. Place the C18 SPE cartridges on the vacuum manifold. b. Add 10 mL of DCM to the cartridge, let it soak for 1 minute, and then draw it through to waste under vacuum.[1] c. Add 10 mL of methanol to the cartridge, let it soak for 2 minutes, and then draw it through, leaving a thin layer of solvent above the sorbent bed.[1]
- 3. SPE Cartridge Equilibration a. Add 20 mL of reagent water to the cartridge and draw it through, leaving approximately 1 cm of water above the sorbent. Do not allow the cartridge to go dry.[1][6]
- 4. Sample Loading a. Load the prepared aqueous sample onto the SPE cartridge. b. Adjust the vacuum to achieve a flow rate of approximately 30 mL/min.[1]
- 5. Cartridge Drying a. After the entire sample has passed through, dry the SPE cartridge under full vacuum for 10 minutes to remove residual water.[1][6]
- 6. Analyte Elution a. Place collection vials in the manifold. b. Rinse the sample bottle with 5 mL of acetone and add the rinsate to the SPE cartridge. Allow the solvent to soak the sorbent for 1 minute before slowly drawing it into the collection vial.[1] c. Repeat the elution step with two 10 mL portions of DCM.[1]
- 7. Eluate Drying and Concentration a. Pass the collected eluate through a cartridge containing anhydrous sodium sulfate to remove any remaining water.[1] b. Concentrate the dried eluate to approximately 1 mL using a gentle stream of nitrogen. c. Exchange the solvent to acetonitrile by adding 2 mL of ACN and re-concentrating to a final volume of 1 mL.[6]
- 8. Analysis a. Transfer the final extract to an autosampler vial for analysis by High-Performance Liquid Chromatography with Ultraviolet and/or Fluorescence Detection (HPLC-UV/FLD) or Gas Chromatography-Mass Spectrometry (GC-MS).[1]

Conclusion

This application note provides a comprehensive overview and a detailed protocol for the solid-phase extraction of **Dibenzo(a,h)pyrene** from aqueous samples. The use of C18-based SPE cartridges, following the outlined conditioning, loading, and elution steps, offers a reliable and efficient method for the pre-concentration of this and other PAHs prior to chromatographic analysis. Adherence to a standardized protocol is critical for achieving accurate and reproducible results in the analysis of trace-level environmental contaminants.



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